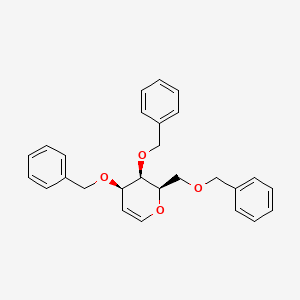

Tri-O-benzyl-D-galactal

説明

Significance of Glycals in Contemporary Organic Synthesis and Glycobiology

Glycals, which are cyclic enol ether derivatives of sugars, are recognized as indispensable starting materials in modern organic synthesis and have profound implications for glycobiology. researchgate.netbenthambooks.com Their importance stems from the reactive double bond within the pyranose ring, which allows for a wide array of chemical transformations. researchgate.netbenthambooks.com This reactivity is harnessed for the stereoselective synthesis of various carbohydrate structures, including oligosaccharides, and C-, O-, N-, and S-glycosides, which are fundamental to numerous biological processes. benthambooks.comfiveable.me

The versatility of glycals makes them powerful tools for creating complex and biologically significant molecules. They serve as chiral building blocks for the total synthesis of natural products and for generating novel molecular architectures through diversity-oriented synthesis. researchgate.netrsc.org In glycobiology, the ability to synthesize complex oligosaccharides and glycoconjugates using glycals as precursors is crucial for studying their roles in cell-cell recognition, immune responses, and disease pathogenesis. benthambooks.comfiveable.me The development of advanced synthetic strategies, including metal-catalyzed and metal-free methods, has further expanded the utility of glycals in creating glycohybrids and glycoconjugates, opening new frontiers in glycotechnology and drug discovery. benthambooks.combenthamdirect.com

Strategic Role of Tri-O-benzyl-D-galactal as a Versatile Synthetic Intermediate

This compound stands out as a particularly valuable synthetic intermediate in glycochemistry. scbt.com The benzyl (B1604629) protecting groups offer stability under a variety of reaction conditions, yet they can be readily removed when necessary, a crucial feature in multi-step syntheses. thieme-connect.com This strategic protection allows for precise chemical manipulations at other positions of the sugar ring.

The primary utility of this compound lies in its role as a glycosyl donor in the synthesis of oligosaccharides. fiveable.mescbt.com The double bond can be activated to form a reactive intermediate, which then couples with a glycosyl acceptor to form a glycosidic linkage. This process, known as the glycal assembly method, allows for the stereoselective construction of complex carbohydrate chains. fiveable.me

Furthermore, the double bond of this compound is susceptible to a range of addition reactions, enabling the introduction of various functional groups at the C1 and C2 positions. researchgate.net For instance, it can undergo azidonitration to produce 2-azido-2-deoxygalactose derivatives, which are precursors to important amino sugars found in many biologically active glycoconjugates. google.comcdnsciencepub.com The compound is also a key precursor for the synthesis of 2-nitroglycals, which are versatile intermediates for the stereoselective formation of glycosidic bonds. researchgate.netnih.gov Its application extends to the synthesis of C-glycosides and other modified sugars, highlighting its broad utility in constructing diverse and complex carbohydrate-based molecules. thieme-connect.commyskinrecipes.com

Historical Context and Evolution of Synthetic Approaches Utilizing D-Galactal Derivatives

The history of using D-galactal derivatives in synthesis is intertwined with the broader development of carbohydrate chemistry. Early work focused on understanding the fundamental reactivity of the glycal double bond. Over time, chemists developed methods to control the stereochemical outcome of reactions involving these intermediates.

A significant advancement was the development of methods for the stereoselective glycosylation using glycals. researchgate.net Initially, these reactions often produced mixtures of anomers. However, the introduction of new reagents and catalysts has allowed for greater control over the stereochemistry of the newly formed glycosidic bond. For example, the use of N-iodosuccinimide and other electrophilic reagents enabled the activation of the glycal double bond for subsequent glycosylation. thieme-connect.com

The evolution of synthetic strategies has also been marked by the development of more efficient and milder reaction conditions. For instance, metal-catalyzed glycosylation reactions have emerged as a powerful tool for forming glycosidic bonds with high stereoselectivity. rsc.org Organocatalysis has also been successfully applied to glycosylation reactions involving D-galactal derivatives, offering a metal-free alternative. frontiersin.org Furthermore, the development of one-pot procedures, such as the azidonitration of tri-O-acetyl-D-galactal, has streamlined the synthesis of important building blocks. cdnsciencepub.com These advancements have transformed D-galactal derivatives from mere chemical curiosities into indispensable tools for the synthesis of complex carbohydrates.

Overview of Research Trajectories in this compound Chemistry

Current research involving this compound is focused on expanding its synthetic utility and applying it to the synthesis of increasingly complex and biologically relevant molecules. One major area of investigation is the development of novel catalytic systems for stereoselective glycosylation reactions. This includes the exploration of new transition metal catalysts and organocatalysts to achieve higher yields and selectivities. rsc.orgfrontiersin.org For example, iridium-catalyzed glycosylation has shown promise for the stereoselective synthesis of 2-deoxy-O-glycosides. rsc.org

Another active research direction is the use of this compound in the synthesis of modified carbohydrates with unique biological properties. This includes the preparation of C-glycosides, which are more stable to enzymatic hydrolysis than their O-glycoside counterparts, and the synthesis of glycoconjugates for studying protein-carbohydrate interactions. thieme-connect.comacs.org For instance, D-galactal derivatives have been used to design ligands with high affinity and selectivity for specific galectins, which are proteins involved in various cellular processes. acs.org

Furthermore, researchers are exploring new transformations of the glycal double bond to introduce diverse functionalities. This includes the development of methods for the synthesis of 2-haloglycals and 2-formylglycals as precursors for more complex structures. wgtn.ac.nz The application of this compound in the synthesis of natural products and their analogues also remains a significant area of research, driven by the potential therapeutic applications of these molecules. rsc.orgwgtn.ac.nz

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-lyxo-hex-1-enitol |

| Molecular Formula | C₂₇H₂₈O₄ scbt.comnih.gov |

| Molecular Weight | 416.51 g/mol scbt.combiosynth.com |

| CAS Number | 80040-79-5 scbt.com |

| Physical State | Solid |

| Melting Point | 56.00 °C biosynth.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-ZONZVBGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370475 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80040-79-5 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tri O Benzyl D Galactal and Key Precursors

Synthesis of D-Galactal as a Fundamental Starting Material

D-galactal serves as the foundational building block for the synthesis of Tri-O-benzyl-D-galactal. A common and effective method for its preparation begins with D-galactose. The process involves the initial conversion of D-galactose to its per-acetylated derivative, followed by the formation of a glycosyl halide, and finally, a reductive elimination to yield the glycal.

A widely employed precursor for this transformation is 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. This intermediate can be synthesized from D-galactose. The synthesis of D-galactal from this acetylated bromide is typically achieved through a reductive elimination reaction. This reaction often utilizes zinc dust in the presence of a suitable buffer, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), in a solvent mixture like acetone (B3395972) and water. The zinc metal facilitates the elimination of the bromide and the adjacent acetate (B1210297) group, forming the double bond characteristic of the glycal.

Following the formation of 3,4,6-tri-O-acetyl-D-galactal, a deacetylation step is necessary to expose the hydroxyl groups for the subsequent benzylation. This is commonly carried out using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), a reaction known as the Zemplén deacetylation. The reaction is typically rapid and clean, yielding D-galactal.

Benzylation Procedures for this compound Formation

With D-galactal in hand, the next critical step is the protection of its three hydroxyl groups (at positions C3, C4, and C6) as benzyl (B1604629) ethers. This transformation is essential to prevent these hydroxyls from participating in subsequent glycosylation or modification reactions. The benzyl group is a popular choice for protection due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis.

Optimization of Reaction Conditions and Reagents (e.g., NaH, Benzyl Bromide in DMF)

The Williamson ether synthesis is the most common method for the benzylation of alcohols, and its application to D-galactal has been extensively studied and optimized. A standard and highly effective protocol involves the use of a strong base, such as sodium hydride (NaH), and an alkylating agent, benzyl bromide (BnBr), in an aprotic polar solvent like N,N-dimethylformamide (DMF).

The reaction proceeds by the deprotonation of the hydroxyl groups of D-galactal by sodium hydride to form the corresponding alkoxides. These highly nucleophilic alkoxides then readily react with benzyl bromide in an Sₙ2 reaction to form the benzyl ethers. The use of DMF as a solvent is advantageous as it effectively solvates the sodium cations, enhancing the reactivity of the alkoxides.

Optimization of this reaction typically involves careful control of the stoichiometry of the reagents and the reaction temperature. An excess of both sodium hydride and benzyl bromide is often used to ensure complete benzylation of all three hydroxyl groups. The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation step and then allowed to warm to room temperature to drive the benzylation to completion. acs.org

Table 1: Optimized Conditions for Benzylation of D-Galactal

| Parameter | Condition |

|---|---|

| Substrate | D-Galactal |

| Base | Sodium Hydride (NaH) |

| Benzylation Agent | Benzyl Bromide (BnBr) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Duration | ~4 hours |

Mitigation Strategies for Impurity Formation During Benzylation

While the NaH/BnBr/DMF system is highly effective, it is not without its potential drawbacks. A significant issue that can arise is the formation of impurities that can be difficult to separate from the desired this compound product. Research has shown that the use of DMF as a solvent can lead to the formation of an amine side-product, specifically N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine. This impurity can co-elute with the product during chromatographic purification and has been found to act as a poison for certain catalysts used in subsequent glycosylation reactions.

The formation of this impurity is thought to arise from the reaction of benzyl bromide with dimethylamine (B145610), which can be present as a contaminant in or be formed from the decomposition of DMF, in the presence of a strong base like NaH.

To mitigate the formation of this and other potential impurities, several strategies can be employed:

Use of High-Purity DMF: Ensuring the DMF is anhydrous and free from dimethylamine contamination is crucial.

Alternative Solvents: While DMF is common, other aprotic solvents can be used, although they may require different reaction conditions.

Alternative Benzylation Reagents: Reagents such as benzyl trichloroacetimidate (B1259523) can be used under acidic conditions, avoiding the strong base and potential DMF-related side reactions.

Careful Work-up and Purification: A thorough aqueous work-up can help to remove some polar impurities, and careful column chromatography is essential for isolating the pure product.

Comparison of Benzylation Efficacies with Other Protecting Groups

The choice of a protecting group is a critical strategic decision in carbohydrate synthesis. While benzyl ethers are widely used, other protecting groups offer different advantages in terms of stability and methods of cleavage.

Table 2: Comparison of Common Hydroxyl Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Benzyl | Bn | Stable to acid and base | Hydrogenolysis (H₂, Pd/C) | Robust, provides UV activity for detection | Requires catalytic hydrogenation for removal, which can affect other functional groups (e.g., alkenes) |

| Acetyl | Ac | Stable to mild acid | Basic hydrolysis (e.g., NaOMe) | Easily introduced and removed | Can migrate between adjacent hydroxyl groups, not stable to strong bases |

| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMS | Stable to base and hydrogenolysis | Fluoride ions (e.g., TBAF), acid | Tunable stability based on silyl group, orthogonal to many other groups | Can be bulky, sensitive to strong acid |

| p-Methoxybenzyl | PMB | Stable to base | Oxidative cleavage (DDQ, CAN), acid | Can be removed selectively in the presence of benzyl groups | More acid-labile than benzyl |

The efficacy of benzylation is high due to the robust nature of the benzyl ether linkage. Unlike acyl groups such as acetyl, benzyl groups are not prone to migration between adjacent hydroxyl groups under basic or acidic conditions. Compared to silyl ethers, benzyl groups are generally more stable to acidic conditions. The key advantage of benzyl ethers lies in their orthogonality to many other protecting groups; they are stable under conditions used to remove silyl or acetyl groups, and vice versa. This orthogonality is a cornerstone of complex oligosaccharide synthesis, allowing for the selective deprotection and modification of specific hydroxyl groups.

Preparation of Modified this compound Analogues

The versatile structure of this compound allows for further modifications, particularly at the C2 position of the glycal double bond. These modifications can introduce new functionalities and are pivotal in the synthesis of a diverse range of carbohydrate derivatives, including 2-amino sugars.

Synthesis of 3,4,6-Tri-O-benzyl-2-nitro-D-galactal

A synthetically valuable analogue is 3,4,6-Tri-O-benzyl-2-nitro-D-galactal. The introduction of a nitro group at the C2 position transforms the glycal into a Michael acceptor, opening up possibilities for various conjugate addition reactions. These 2-nitroglycals are important precursors for the synthesis of 2-amino-2-deoxyglycosides. nih.gov

The synthesis of 2-nitroglycals from their parent glycals can be achieved through several methods. One effective approach involves the nitration of the glycal double bond. A reagent system comprising tetrabutylammonium (B224687) nitrate (B79036) (TBAN), trifluoroacetic anhydride (B1165640) (TFAA), and triethylamine (B128534) has been developed for the efficient synthesis of 2-nitroglycals from various protected glycals under mild conditions. acs.org

Another reported method for the nitration of a galactal moiety involves using a mixture of nitric acid and acetic acid as the nitrating agent. This is followed by a base-promoted elimination of acetic acid to afford the 2-nitro derivative in a one-pot procedure. nih.gov These methods provide access to 3,4,6-Tri-O-benzyl-2-nitro-D-galactal, a versatile intermediate for further synthetic transformations in carbohydrate chemistry. biosynth.com

Generation of 2-Azido-2-deoxy-D-galactal Derivatives

The synthesis of 2-azido-2-deoxy-D-galactal derivatives from protected D-galactal precursors, such as this compound, is a critical step in carbohydrate chemistry. These azido (B1232118) sugars are stable intermediates that serve as valuable precursors for the synthesis of 2-amino-2-deoxy-D-galactose (D-galactosamine) containing oligosaccharides, glycoconjugates, and other biologically significant molecules. nih.gov The azide (B81097) group acts as a non-participating group during glycosylation reactions, which is advantageous for controlling the stereochemistry of the resulting glycosidic bond, and it can be easily reduced to an amine group at a later stage. nih.gov Several methods have been developed to introduce an azide functionality at the C-2 position of the glycal double bond.

One of the prominent methods for this transformation is the azidonitration of glycals. The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate and sodium azide in acetonitrile (B52724) leads to the formation of 2-azido-1-nitrate addition products. cdnsciencepub.com This reaction proceeds via a radical mechanism, resulting in the azide group being installed at the C-2 position. cdnsciencepub.com For tri-O-acetyl-D-galactal, a mixture of stereoisomers is typically formed, with the major products being 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl nitrate and its α-anomer. cdnsciencepub.comgoogleapis.com This method is considered generally applicable to various O-protected glycals, including the benzyl-protected variant. cdnsciencepub.com

Another effective strategy is azidochlorination , which involves the in situ generation of an azido radical that adds to the glycal double bond, followed by the attack of a chloride ion at the anomeric carbon. googleapis.com Research has shown that the choice of protecting groups on the glycal has a significant impact on its reactivity. Comparative studies have demonstrated that 3,4,6-tri-O-benzyl-D-galactal reacts approximately 20 times faster than its acetylated counterpart, 3,4,6-tri-O-acetyl-D-galactal, in these addition reactions. googleapis.com This enhanced reactivity is attributed to the electron-releasing nature of the benzyl groups. googleapis.com

A one-pot procedure for the azidochlorination of 3,4,6-tri-O-benzyl-D-galactal can be performed using reagents like sodium azide, N-chlorosuccinimide, and a catalytic amount of a redox initiator such as ferric chloride. This reaction yields 3,4,6-tri-O-benzyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride as the primary product. googleapis.com The reaction conditions can be modified to favor the formation of diazide derivatives. For instance, using ferric sulfate (B86663) instead of ferric chloride, or omitting the iron catalyst altogether, can lead to the synthesis of 1,2-diazido compounds like 3,4,6-tri-O-benzyl-1,2-diazido-1,2-dideoxy-α-D-galactopyranose. googleapis.com

The table below summarizes the outcomes of different addition reactions performed on this compound.

| Reagent System | Starting Material | Main Product(s) |

| NaN₃, NCS, FeCl₃ (cat.) | 3,4,6-Tri-O-benzyl-D-galactal | 3,4,6-Tri-O-benzyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride |

| NaN₃, NCS, Fe₂(SO₄)₃ | 3,4,6-Tri-O-benzyl-D-galactal | 3,4,6-Tri-O-benzyl-1,2-diazido-1,2-dideoxy-α-D-galactopyranose |

A related method, azidophenylselenylation , has been extensively studied on 3,4,6-tri-O-acetyl-d-galactal and provides another route to 2-azido derivatives. acs.org This reaction typically involves treating the glycal with trimethylsilyl (B98337) azide (TMSN₃), diphenyl diselenide (Ph₂Se₂), and an oxidant like bis(acetoxy)iodobenzene. It yields a 2-azido-1-phenylseleno derivative, which is a versatile intermediate for further glycosylation reactions. acs.org Although detailed studies on this compound are less common, the principles of this transformation are applicable to differently protected glycals. acs.org

These synthetic strategies provide robust pathways to 2-azido-2-deoxy-D-galactal derivatives from this compound. The resulting azido-glycosyl halides and related donors are crucial building blocks for the stereoselective synthesis of complex carbohydrates and glycoconjugates. nih.govacs.org

Reactivity Profiles and Mechanistic Elucidation of Tri O Benzyl D Galactal Transformations

Electrophilic Activation and Reactivity at the Anomeric Center

The electron-rich double bond of tri-O-benzyl-D-galactal is susceptible to attack by electrophiles, a fundamental process that initiates many of its subsequent transformations. This electrophilic activation typically occurs at the C1-C2 double bond, leading to the formation of reactive intermediates that are pivotal for glycosylation reactions.

The process begins with the addition of an electrophile (E+) to the glycal. This can be a proton from a Brønsted acid, a Lewis acid, or other electrophilic species. The attack of the electrophile on the double bond results in the formation of a carbocationic intermediate, most commonly an oxocarbenium ion. The stability of this oxocarbenium ion is a key factor influencing the reaction's progress and stereochemical outcome. The positive charge at the anomeric center (C1) makes it highly susceptible to nucleophilic attack.

The regioselectivity of the initial electrophilic attack is directed by the oxygen atom in the pyranose ring, which can stabilize the resulting positive charge at the anomeric carbon through resonance. This activation transforms the otherwise unreactive glycal into a potent glycosyl donor. The nature of the electrophilic promoter can significantly influence the reaction pathway, dictating whether the reaction proceeds via an SN1-like or SN2-like mechanism.

Nucleophilic Additions to the Glycal Double Bond

Once the anomeric center is activated, it readily reacts with a variety of nucleophiles. The nature of the nucleophile plays a crucial role in determining the structure of the final product. These reactions are fundamental to the construction of diverse glycosidic linkages.

O-Nucleophile Reactivity (e.g., Alcohols, Sugars)

The reaction of this compound with O-nucleophiles, such as alcohols and other sugar moieties, is a cornerstone of oligosaccharide synthesis. These glycosylation reactions are typically promoted by a Lewis acid or a Brønsted acid. The stereochemical outcome of these reactions, yielding either α- or β-glycosides, is influenced by several factors including the nature of the promoter, the solvent, the temperature, and the reactivity of the nucleophile. nih.gov

For instance, the use of certain promoters can favor the formation of 2,3-unsaturated glycosides through a Ferrier rearrangement. researchgate.net In other cases, direct addition to the anomeric center leads to the formation of 2-deoxyglycosides. The choice of reaction conditions is therefore critical in directing the outcome of the glycosylation. For example, it has been shown that with aluminum triflate as a catalyst, reacting tri-O-benzyl-D-glucal (a related glycal) with alcohols at 60 °C yields 2-deoxy-1-O-glycosides, while at 0 °C, the Ferrier product, 2,3-unsaturated-O-glycosides, are obtained, both with high α-selectivity. nih.gov

| Nucleophile (Acceptor) | Promoter/Catalyst | Solvent | Temperature (°C) | Product Type | Yield (%) | α:β Ratio | Reference |

| Benzyl (B1604629) alcohol | Perfluorophenylboronic acid | Nitromethane | 60 | 2-Deoxy-galactoside | 88 | - | rsc.org |

| Primary Pyranoside | Tri-O-benzyl-2-deoxy-2-fluoro-d-galactopyranosyl OTCA donor | - | - | Disaccharide | Moderate | Excellent 1,2-trans | nih.gov |

| Various Alcohols | Aluminum Triflate | - | 60 | 2-Deoxy-glycoside | High | High α | nih.gov |

| Various Alcohols | Aluminum Triflate | - | 0 | 2,3-Unsaturated-glycoside | High | High α | nih.gov |

| Various Alcohols/Phenols | Indium(III) chloride | - | - | O-Glycoside | - | - | researchgate.net |

N-Nucleophile Reactivity (e.g., Amino Acids, Amines, Azides)

The introduction of nitrogen-containing functionalities is crucial for the synthesis of nucleosides, glycopeptides, and other biologically important molecules. This compound reacts with N-nucleophiles under appropriate activation to form C-N bonds at the anomeric center.

Azide (B81097) ions (N₃⁻) are particularly effective nucleophiles in these reactions, leading to the formation of glycosyl azides. These azides are versatile intermediates that can be readily converted to amines. The azidonitration of the related tri-O-acetyl-D-galactal, for instance, yields 2-azido-1-nitrate addition products, which serve as precursors for D-galactosamine. cdnsciencepub.comcdnsciencepub.com The reaction of tri-O-benzyl-D-glucal with N-nucleophiles has been achieved using triphenylphosphine (B44618) hydrobromide as a catalyst to produce 2-deoxy-N-glycosides. researchgate.net

| Nucleophile | Promoter/Catalyst | Solvent | Product Type | Yield (%) | α:β Ratio | Reference |

| Sodium Azide | Ceric Ammonium (B1175870) Nitrate (B79036) | Acetonitrile (B52724) | 2-Azido-1-nitrate | 83 (total) | Mixture of isomers | cdnsciencepub.comcdnsciencepub.com |

| N-nucleophiles | Triphenylphosphine Hydrobromide | Dichloromethane (B109758) or THF | 2-Deoxy-N-glycoside | Moderate to High | Predominantly α | researchgate.net |

S-Nucleophile Reactivity (e.g., Thiols, Thioaryl Compounds)

Thioglycosides are important synthetic intermediates in carbohydrate chemistry due to their stability and unique reactivity, which allows for their activation under specific conditions. The reaction of this compound with sulfur-based nucleophiles, such as thiols and thioaryl compounds, provides access to these valuable building blocks.

These reactions can be promoted by various Lewis acids. For example, the reaction of tri-O-benzyl-D-glucal with thiols, promoted by triphenylphosphine hydrobromide, yields 2-deoxy-S-glycosides with α-stereoselectivity. researchgate.net Another approach involves the use of HY zeolite as a catalyst to promote the Ferrier rearrangement, leading exclusively to 2,3-unsaturated α-S-glycosides. researchgate.net

| Nucleophile | Promoter/Catalyst | Solvent | Product Type | Yield (%) | α:β Ratio | Reference |

| Mercaptan | Triphenylphosphine Hydrobromide | Dichloromethane | 2-Deoxy-S-glycoside | 65 | Mixture | researchgate.net |

| Mercaptan | HY Zeolite | - | 2,3-Unsaturated-S-glycoside | 50 | α-only | researchgate.net |

| Thiophenol | H-USY Zeolite | - | S-Glycoside | - | - | researchgate.net |

| Phenyl Disulfide/NaBH₄ | - | - | Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | 53 | - | nih.gov |

C-Nucleophile Reactivity (e.g., Silyl (B83357) Enol Ethers, Allyltrimethylsilane, Vinyl Ethers)

The formation of C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, is a significant transformation as it results in a hydrolytically stable analogue of O-glycosides. This compound reacts with a range of carbon-based nucleophiles to afford these important compounds.

The reaction of pyranosyl chlorides, generated in situ from this compound and TolSCl, with silyl enol ethers, allyltrimethylsilane, and vinyl ethers has been shown to produce a mixture of β-C-galacto and α-C-talopyranosides. nih.gov Indium tribromide has also been used as a catalyst for the reaction of glycals with silyl nucleophiles like allyltrimethylsilane, leading to 2,3-unsaturated allyl glycosides with high α-selectivity. researchgate.net

| Nucleophile | Promoter/Catalyst | Product Type | Yield (%) | Diastereomeric Ratio | Reference |

| Silyl Enol Ethers | TolSCl | β-C-galacto and α-C-talopyranosides | - | 19:1 | nih.gov |

| Allyltrimethylsilane | TolSCl | β-C-galacto and α-C-talopyranosides | - | 19:1 | nih.gov |

| Vinyl Ethers | TolSCl | β-C-galacto and α-C-talopyranosides | - | 19:1 | nih.gov |

| Allyltrimethylsilane | Indium Tribromide | 2,3-Unsaturated Allyl Glycoside | Excellent | High α-selectivity | researchgate.net |

Mechanistic Pathways of Glycosylation Reactions

The mechanism of glycosylation reactions involving this compound is complex and can proceed through several pathways, largely dictated by the reaction conditions and the nature of the reactants. The stereochemical outcome of these reactions is a direct consequence of the operative mechanistic pathway.

Generally, glycosylation reactions can be viewed as proceeding through a spectrum of mechanisms ranging from a dissociative SN1-type pathway to an associative SN2-type pathway. researchgate.net

In an SN1-like mechanism , the electrophilic activation of the glycal leads to the formation of a discrete, relatively long-lived oxocarbenium ion intermediate. This intermediate is typically planar at the anomeric center, allowing the nucleophile to attack from either the α- or β-face. The stereoselectivity is then often governed by thermodynamic or kinetic factors, including the anomeric effect which generally favors the formation of the α-glycoside. Reactions with weak nucleophiles tend to proceed through this pathway. researchgate.net

In an SN2-like mechanism , the nucleophile attacks the anomeric center concurrently with the departure of the activated group. This leads to an inversion of configuration at the anomeric center. This pathway is more likely with strong nucleophiles and when the formation of a free oxocarbenium ion is disfavored. researchgate.net

The presence of participating groups at C-2 can significantly influence the stereochemical outcome by forming a cyclic intermediate that blocks one face of the molecule from nucleophilic attack. However, in the case of this compound, the absence of a participating group at C-2 means that stereocontrol is often more challenging and highly dependent on the reaction conditions.

Furthermore, the Ferrier rearrangement represents an alternative mechanistic pathway where the initial electrophilic attack at the double bond is followed by the departure of the C3-substituent and subsequent attack of the nucleophile at C1, resulting in a 2,3-unsaturated glycoside. researchgate.net The choice of promoter and reaction temperature can be critical in directing the reaction towards either direct glycosylation or the Ferrier rearrangement. nih.gov

Transition Metal-Catalyzed Processes (e.g., Iridium, Palladium, Nickel)

Transition metals offer unique catalytic pathways for the transformation of this compound, enabling the formation of C-glycosides and other complex carbohydrate structures.

Iridium: While specific examples with this compound are not prominent, iridium catalysts are known to be effective for various organic transformations that could be applicable to glycals.

Palladium: Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds. sigmaaldrich.com The Stille reaction, for example, can be used to couple stannyl (B1234572) glycals with aroyl chlorides to produce aryl C-glycosides. nih.gov The choice of palladium catalyst and ligands can control the selectivity between aroylation and arylation. nih.gov Palladium catalysis has also been employed in debenzylative cross-coupling reactions, which could be relevant for modifications of the protecting groups on this compound. organic-chemistry.orgnih.gov

Nickel: Nickel-catalyzed reactions have emerged as powerful tools for the synthesis of C-glycosides. acs.org Nickel catalysts can promote the cross-coupling of 2-iodoglycals with Grignard reagents to yield 2-C-glycals. researchgate.netresearchgate.net Furthermore, nickel-catalyzed radical migratory cross-coupling reactions allow for the direct synthesis of 2-aryl-2-deoxy glycosides from sugar precursors. nih.govacs.org Nickel-catalyzed carboboration of glycals provides a novel route to differentially protected C-glycosides. nih.gov

Table 2: Transition Metal-Catalyzed Reactions of Glycals

| Metal | Reaction Type | Product | Mechanistic Highlight |

| Palladium | Stille Cross-Coupling | Aryl C-glycosides | Formation of an acylpalladium intermediate. nih.gov |

| Nickel | Cross-Coupling with Grignard Reagents | 2-C-glycals | Formation of a glycosyl nickel species. researchgate.net |

| Nickel | Radical Migratory Cross-Coupling | 2-Aryl-2-deoxy glycosides | Involves a radical reaction pathway with a concerted acyloxy migration. nih.gov |

| Nickel | Carboboration | C-glycosides | Migratory insertion of the glycal into a [Ni]-Bpin complex. nih.gov |

Organocatalytic Systems (e.g., Thiourea)

Organocatalysis provides a metal-free alternative for activating this compound. Thiourea-based catalysts have proven to be particularly effective in promoting stereoselective glycosylations. rsc.orgresearchgate.net The mechanism involves the activation of the glycosyl donor through non-covalent interactions, specifically hydrogen bonding. researchgate.netresearchgate.net A cooperative mechanism is often at play, where the thiourea (B124793) catalyst simultaneously activates both the nucleophile (alcohol) and the electrophile (glycal). rsc.orgharvard.edu This dual activation facilitates the departure of the leaving group and the formation of the glycosidic bond, often with high stereoselectivity. rsc.orgharvard.edu For instance, in the glycosylation of 3,4,6-tri-O-benzyl-D-galactal, a bis-thiourea catalyst can lead to the exclusive formation of the α-anomer. rsc.org The stereochemical outcome can be kinetically controlled by the chirality of the bifunctional thiourea catalyst. researchgate.net

Table 3: Thiourea-Catalyzed Glycosylation of this compound

| Catalyst System | Key Feature | Stereochemical Outcome |

| Bis-thiourea derivative | Cooperative catalysis | Exclusive α-facial selectivity. rsc.org |

| Bifunctional chiral thiourea | Kinetic control | Highly α-selective. researchgate.net |

| Schreiner's thiourea | Hydrogen bond activation | Selective formation of 2-deoxyglycosides. researchgate.net |

Ferrier Rearrangement Studies

The Ferrier rearrangement is a characteristic reaction of glycals, including this compound, that leads to the formation of 2,3-unsaturated glycosides. wikipedia.org This rearrangement is typically catalyzed by Lewis acids and involves the displacement of the C3 substituent and the concomitant attack of a nucleophile at the anomeric carbon. wikipedia.orgrsc.org The reaction proceeds through a delocalized allyloxocarbenium ion intermediate. wikipedia.orgnih.gov The stereoselectivity of the Ferrier rearrangement is influenced by the conformational stability of the pyranose ring in the intermediate. nih.gov While acetylated glycals often undergo this rearrangement more readily, the less reactive 3,4,6-tri-O-benzyl-D-galactal can be activated by stronger Lewis acids like Y(OTf)₃ and Gd(OTf)₃. rsc.org The nature of the substituent at the allylic position can also determine whether the reaction proceeds via a Ferrier rearrangement or a simple protonation pathway. sinica.edu.tw

Table 4: Catalysts for Ferrier Rearrangement of this compound

| Catalyst | Nucleophile | Product |

| Y(OTf)₃ | Alcohols | 2,3-Unsaturated O-glycosides. rsc.org |

| Gd(OTf)₃ | Alcohols | 2,3-Unsaturated O-glycosides. rsc.org |

| H-USY zeolite | Alcohols, thiophenol, etc. | O-, S-, N-, and C-glycosides. lookchem.com |

| H₂SO₄-SiO₂ | Alcohols | 2,3-Unsaturated O-glycosides. researchgate.net |

Radical Additions and Mechanistic Insights

Radical reactions offer a distinct pathway for the functionalization of this compound, particularly for the formation of carbon-heteroatom bonds. mdpi.com These reactions are typically initiated by chemical or photochemical processes to generate heteroatom-centered radicals. mdpi.com For instance, the addition of thiols to glycals can proceed via a radical chain reaction. mdpi.com Oxidation of ammonium thiocyanate (B1210189) with cerium(IV) ammonium nitrate (CAN) generates sulfur-centered radicals that add to benzyl-protected glycals. mdpi.com In this process, the initially formed C-1 radical is further oxidized to a carbenium ion, which is then trapped by a solvent molecule like methanol (B129727) to form the anomeric center. mdpi.com The generation of a glycyl radical is a key step in the mechanism of certain enzymes, and understanding these radical processes provides insights into biological systems. nih.govresearchgate.net

Applications of Tri O Benzyl D Galactal in Complex Carbohydrate Synthesis

Stereoselective Glycosylation for 2-Deoxyglycosides

The synthesis of 2-deoxyglycosides is a significant area of carbohydrate chemistry, and Tri-O-benzyl-D-galactal serves as a common precursor for these structures. The double bond of the glycal can be functionalized to introduce various substituents at the C2 position, leading to the formation of 2-deoxy sugars. The stereochemical outcome of the glycosylation reaction is a critical aspect of this process, with strategies developed to selectively favor either the α or β anomer.

Achieving α-stereoselectivity in the glycosylation of 2-deoxy sugars can be challenging. One common strategy involves the use of electrophilic reagents to activate the glycal double bond, followed by the addition of a glycosyl acceptor. The stereochemical outcome is often influenced by the reaction conditions, including the choice of promoter and solvent.

For instance, the activation of a per-O-benzylated glucosyl imidate donor, a structure related to activated galactal derivatives, with a combination of trimethylsilyltriflate (TMSOTf) and dimethylformamide (DMF) can be employed for the stereoselective construction of α-glucosyl linkages to secondary alcohols. nih.gov Another approach utilizes N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) to promote the glycosylation. The relative reactivity of glycosyl donors, often influenced by protecting groups, is a key factor governing the α/β stereoselectivity in such reactions. beilstein-journals.orgnih.gov Donors that are considered "armed" (more reactive) typically favor the formation of α-anomers. beilstein-journals.orgnih.gov

A reagent-controlled strategy has been developed to install cis-glucosidic linkages (α-linkages in the gluco-series) in a fully stereoselective manner. This method relies on tuning the activating reagents to the intrinsic reactivity of the acceptor alcohol. For example, activating a per-benzylated glucosyl imidate donor with trimethylsilyl (B98337) iodide (TMSI) in the presence of triphenylphosphine (B44618) oxide allows for the stereoselective α-glucosylation of primary alcohols. nih.gov While these examples focus on the gluco- configuration, the principles can be extended to galactal systems.

| Donor Type | Activator/Promoter | Acceptor Type | Predominant Stereochemistry | Reference |

| Per-benzylated glucosyl imidate | TMSOTf / DMF | Secondary alcohol | α | nih.gov |

| Per-benzylated glucosyl imidate | TMSI / Ph₃PO | Primary alcohol | α | nih.gov |

| Thioglycoside (armed) | NIS / TfOH | Various | α | beilstein-journals.orgnih.gov |

The synthesis of 2-deoxy-β-glycosides often relies on different strategies. One approach involves the use of donors with a participating group at the C2 position, but this is not applicable for glycals which lack a substituent at C2. Therefore, alternative methods are required.

Durantie et al. (2012) reported a method for β-linked glycosylation using a 2-deoxy-2-fluoro trichloroacetimidate (B1259523) donor derived from this compound. nih.govfrontiersin.org The tri-O-benzyl-2-deoxy-2-fluoro-d-galactopyranosyl trichloroacetimidate donor was coupled with various primary pyranoside acceptors. This reaction yielded the corresponding disaccharides with excellent 1,2-trans (β) selectivity, although in moderate yields. nih.govfrontiersin.org The success of this stereoselectivity was found to be dependent on the nature of the acceptor; reactions with non-sugar alcohols were higher yielding and more stereoselective, whereas reactions with secondary sugar acceptors resulted in low yields and poor stereoselectivity. nih.govfrontiersin.org

Another approach to β-glycosides involves the use of 2-S-acetyl (2-SAc) glycosyl bromide donors. Although demonstrated with glucosyl and galactosyl donors rather than directly from the galactal, the principle involves the formation of a 2-thio-linked glycoside which can then be desulfurized to afford the 2-deoxy product. The glycosylation using 2-SAc galactosyl bromide donors with various acceptors proceeded to give exclusively the β-configured products in high yields. nih.gov

| Donor | Acceptor | Stereoselectivity | Yield | Reference |

| Tri-O-benzyl-2-deoxy-2-fluoro-d-galactopyranosyl OTCA | Primary pyranosides | Excellent β | Moderate | nih.govfrontiersin.org |

| Tri-O-benzyl-2-deoxy-2-fluoro-d-galactopyranosyl OTCA | Non-sugar alcohols | Excellent β | High | nih.govfrontiersin.org |

| Tri-O-benzyl-2-deoxy-2-fluoro-d-galactopyranosyl OTCA | Secondary sugar acceptors | Poor | Low | nih.govfrontiersin.org |

| 2-SAc galactosyl bromide | Various alcohols | Exclusive β | 83-90% | nih.gov |

Oligosaccharide and Glycoconjugate Assembly

This compound is a cornerstone in the assembly of oligosaccharides and glycoconjugates. myskinrecipes.com It serves as a key intermediate for creating glycosyl donors, which are essential for forming the glycosidic bonds that link monosaccharide units. myskinrecipes.com Its utility extends to both solution-phase and solid-phase synthesis strategies. scbt.comsigmaaldrich.com

The formation of an O-glycosidic linkage is the fundamental reaction in oligosaccharide synthesis. This compound is first converted into a suitable glycosyl donor. This can be achieved through various transformations of the double bond. For example, epoxidation of the galactal followed by opening of the epoxide with an alcohol acceptor can lead to the formation of a 2-hydroxy glycoside. Alternatively, the galactal can be converted into a glycosyl halide, thioglycoside, or trichloroacetimidate donor for subsequent coupling reactions.

The choice of protecting groups on both the donor and acceptor, as well as the reaction conditions (promoter, solvent, temperature), are crucial for controlling the yield and stereoselectivity of the glycosidic linkage. nih.gov A strategy that employs only benzyl-ether type protecting groups on both the donor and acceptor can help to maintain consistent reactivity across building blocks, minimizing variations caused by different electronic properties of protecting groups. nih.gov

The construction of 1,1-linked oligosaccharides, such as trehalose (B1683222) analogues, presents unique challenges due to the need to control stereoselectivity at two anomeric centers. Approaches to this challenge often involve the glycosylation of a lactol acceptor, which can exist as a mixture of anomers.

Strategies to control this stereoselectivity include trapping the anomeric hydroxy group of the acceptor as a more stable derivative, such as a 1-O-trimethylsilyl (TMS)-glycoside. beilstein-journals.org The stereochemical outcome can also be influenced by the protecting groups on the acceptor. For instance, a 4,6-O-benzylidene acetal (B89532) can lock the acceptor in a specific conformation, which can improve the stereoselectivity of the glycosylation by exerting both torsional and electronic effects. beilstein-journals.orgnih.gov While specific examples starting directly from this compound are not detailed in the provided context, the general principles of using orthogonally protected building blocks and conformationally restricted acceptors are applicable. beilstein-journals.orgbeilstein-journals.org

C-linked disaccharides are mimics of natural O-glycosides where the interglycosidic oxygen atom is replaced by a methylene (B1212753) group or other carbon linkage. This modification makes them resistant to enzymatic and acidic hydrolysis, which is advantageous for developing potential therapeutic agents like enzyme inhibitors. doi.org

This compound derivatives have been utilized in the synthesis of C-linked disaccharide analogues. For example, a C-linked analogue of a β-D-galactopyranosyl-(1→3)-D-galactal has been prepared. This synthesis involved creating a 4,6-di-O-benzyl-3-deoxy-D-galactal derivative that was substituted at the C3 position with a fully benzylated C-glycosidically linked heptitol moiety. doi.org This demonstrates how the galactal scaffold can be functionalized to create these stable disaccharide mimetics. Another general strategy for creating C-glycosides involves the palladium-catalyzed coupling of 1-tributylstannyl glycals with benzyl (B1604629) bromides to form benzyl C-glycals, which can be further transformed into benzyl 2-deoxy-C-glycosides. nih.gov

Derivatization for Biologically Relevant Scaffolds

This compound is a highly versatile building block in carbohydrate chemistry, primarily due to the presence of the benzyl protecting groups that enhance its stability and solubility in organic solvents. chemimpex.com Its structure allows for selective chemical manipulations, making it a key intermediate in the synthesis of complex and biologically significant molecules. chemimpex.commyskinrecipes.com

Synthesis of Glycosides for Pharmaceutical Research

The synthesis of glycosides is a cornerstone of pharmaceutical research, as these compounds are integral to a vast array of biological processes. This compound serves as a crucial precursor in the creation of various glycosides. chemimpex.com Its utility lies in its ability to act as a glycosyl donor, enabling the formation of glycosidic bonds with a range of acceptor molecules. This process is fundamental to developing complex carbohydrate structures that are vital in the pharmaceutical field. chemimpex.com The benzyl groups provide robust protection for the hydroxyl functionalities during synthetic transformations, yet they can be selectively removed under specific conditions to yield the desired final product. chemimpex.commyskinrecipes.com This controlled reactivity makes it a preferred choice for chemists aiming to construct diverse glycostructures for drug discovery. myskinrecipes.com

A variety of benzyl 2-deoxy-C-glycosides, which are expected to exhibit a range of biological activities, have been synthesized using methodologies that can involve precursors like protected galactals. nih.gov Palladium-catalyzed coupling reactions, for instance, have been successfully employed to create these novel C-glycosides. nih.gov

Table 1: Selected Applications of this compound in Glycoside Synthesis

| Application Area | Description of Use | Key Features of this compound |

| Pharmaceuticals | Serves as a key intermediate for synthesizing various glycosides essential for drug development. chemimpex.com | Benzyl groups enhance stability and solubility, allowing for selective manipulation in synthetic pathways. chemimpex.com |

| Biochemistry | Facilitates the development of complex carbohydrate structures crucial for studying biological processes. chemimpex.commyskinrecipes.com | Acts as an effective protecting group for hydroxyls while maintaining reactivity for glycosylation reactions. chemimpex.commyskinrecipes.com |

| Drug Discovery | Enables the construction of diverse glycostructures for identifying new therapeutic agents. myskinrecipes.com | Versatility and compatibility with various reaction conditions streamline synthetic processes. chemimpex.com |

Intermediates for Drug Development and Biochemical Research

This compound plays a significant role as an intermediate in the development of new drugs, particularly those targeting diseases related to carbohydrates. chemimpex.com Its application extends to the synthesis of oligosaccharides, which are essential for investigating biological phenomena such as cell signaling and immune responses. myskinrecipes.com Researchers utilize this compound to study carbohydrate interactions and the activities of enzymes, which provides valuable insights into metabolic pathways and the mechanisms of diseases. chemimpex.com

Furthermore, this compound is used in the development of glycosidase inhibitors, which have shown potential as therapeutic agents for conditions like diabetes and viral infections. myskinrecipes.com The stability and versatility of this compound make it an indispensable tool for both academic and industrial researchers in the field of medicinal chemistry. chemimpex.com

Preparation of Antigenic Determinants (e.g., asialo GM₁, Tn antigen)

The synthesis of complex carbohydrate antigens is a critical area of research for the development of vaccines and immunotherapies. This compound and its derivatives are instrumental in the preparation of these important biomolecules.

Asialo GM₁: The oligosaccharide chain of asialo-GM1 ganglioside, β-D-Gal-(1→3)-β-D-GalNAc-(1→4)-β-D-Gal-(1→4)-β-D-Glc, has been synthesized for the creation of glycoconjugates. researcher.lifenih.gov The synthesis involves sequential glycosylations of a protected lactoside with appropriate galactosyl donors. nih.gov While not directly starting from this compound in all cited instances, the general principles of using protected sugar building blocks are highlighted in these syntheses. researcher.lifenih.govcdnsciencepub.com The resulting oligosaccharides can be linked to proteins or other carriers to study their immunological properties. nih.gov In some biological systems, asialo-GM1 can be a precursor for the synthesis of more complex gangliosides like GM1b and GD1α through the action of sialyltransferases. nih.gov

Tn Antigen: The Tn antigen (GalNAcα1-O-Ser/Thr) is a tumor-associated carbohydrate antigen, and its synthesis is a key goal for the development of cancer vaccines. nih.govnih.gov Various synthetic strategies have been developed to access this structure. nih.govacs.orgchemrxiv.org Although some modern syntheses may utilize different glycosyl donors for improved efficiency and stereoselectivity, the foundational chemistry often involves precursors derived from galactose. acs.orgchemrxiv.org For instance, a concise synthesis of an Fmoc-protected Tn antigen has been reported, highlighting the importance of efficient methods to obtain these building blocks for solid-phase peptide synthesis. chemrxiv.org The immunogenicity of synthetic Tn antigens has been evaluated by conjugating them to carrier proteins, with results showing that clustered antigens can elicit stronger antibody responses. nih.gov

Table 2: Research Findings on Tn Antigen Synthesis

| Study Focus | Key Building Block/Precursor | Outcome/Significance |

| Immunogenicity of Tn Conjugates | N-tert-butyloxycarbonyl-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl)-L-serine | Dimeric and trimeric Tn antigen conjugates induced stronger IgM and measurable IgG responses in mice compared to the monomeric form. nih.gov |

| Stereoselective Synthesis | Tri-O-acetyl-d-galactal (a related galactal) | An iron-catalyzed glycal 1,2-cis-aminoglycosylation method was developed for a streamlined and scalable synthesis of the Tn antigen. acs.org |

| Concise Synthetic Route | Galactose-derived precursors | A short synthesis for an Fmoc-protected Tn antigen building block was developed, suitable for large-scale solid-phase peptide synthesis. chemrxiv.org |

Derivatives and Analogues of Tri O Benzyl D Galactal in Advanced Research

3,4,6-Tri-O-benzyl-2-nitro-D-galactal: Synthesis and Reactivity

3,4,6-Tri-O-benzyl-2-nitro-D-galactal is a highly functionalized building block used in the synthesis of complex carbohydrates, including glycopeptide antibiotics. biosynth.comcymitquimica.com This 2-nitroglycal is particularly valued for its ability to undergo stereoselective additions, making it a versatile synthon in the construction of glycoconjugates. nih.gov The presence of the electron-withdrawing nitro group at the C-2 position transforms the glycal from a nucleophile into an electrophile amenable to Michael-type additions. nih.gov

The conversion of glycals into derivatives with an electron-withdrawing group at C-2 makes them susceptible to Michael-type additions. nih.gov 2-nitroglycals, such as 3,4,6-tri-O-benzyl-2-nitro-D-galactal, are excellent Michael acceptors. This reactivity is harnessed for glycoside bond formation under base-catalyzed conditions, leading to 2-deoxy-2-nitroglycosides. nih.gov

This approach has been extensively studied with 2-nitrogalactal derivatives. The use of alcohols as nucleophiles in the presence of strong bases as catalysts typically results in the formation of α-galacto-configured adducts with high stereoselectivity. nih.gov This method avoids the need for anomeric oxygen exchange reactions or stoichiometric promoters, offering a valuable alternative for glycoconjugate synthesis. nih.gov The high stereoselectivity is a key advantage, driven by the Michael-type addition to the nitro-enol ether system. nih.gov This strategy has been successfully employed in a reiterative manner to afford building blocks for various mucin core structures. nih.gov

Table 1: Michael-Type Additions to 2-Nitroglycals

| Nucleophile | Catalyst | Primary Product Configuration | Application |

|---|---|---|---|

| Alcohols | Strong Base | α-galacto | O-glycoside synthesis |

| Serine/Threonine Derivatives | Base | α-galacto | O-glycosyl amino acid synthesis |

| Other Saccharides | Base | α or β depending on conditions | Disaccharide and oligosaccharide synthesis |

A significant advantage of using 2-nitroglycals in synthesis is the versatility of the nitro group, which can be transformed into other crucial functionalities. nih.gov The most prominent transformation is its reduction to an amino group. nih.govmasterorganicchemistry.com The 2-deoxy-2-nitroglycosides formed from Michael additions are readily converted into 2-amino-2-deoxyglycosides. nih.gov These amino sugars are fundamental components of a vast number of biologically important glycoconjugates. nih.gov

The reduction of the nitro group can be accomplished using several established methods, including:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like Palladium-on-carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups to amines. masterorganicchemistry.comwikipedia.org

Trichlorosilane (B8805176): A metal-free method using trichlorosilane in the presence of an organic base provides a mild and chemoselective way to reduce both aromatic and aliphatic nitro groups. organic-chemistry.orggoogle.com

This two-step sequence—Michael addition followed by nitro group reduction—provides a powerful and stereocontrolled route to 1,2-trans-2-amino-2-deoxyglycosides, which are key structures in many natural products.

Azido-Functionalized D-Galactal Derivatives

The introduction of an azido (B1232118) group into the D-galactal framework yields another class of exceptionally useful synthetic intermediates. The azide (B81097) moiety serves as a stable precursor to an amine and is also a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). springernature.comnih.gov This allows for the efficient ligation of carbohydrates to other molecules. springernature.comnih.gov

A direct and efficient method for functionalizing tri-O-benzyl-D-galactal is through azidochlorination or diazidization. Research has detailed a one-pot procedure for these transformations by adding azido chloride, which is generated in situ, to the glycal. google.comgoogleapis.com This method avoids the handling of highly explosive azidochloride. googleapis.com

The reaction mechanism involves the generation of an azide free radical, which attacks the C-2 carbon of the glycal. Subsequently, a chloride ion attacks the C-1 carbon to complete the azidochlorination. google.comgoogleapis.com The choice of reagents, particularly the iron salt, can direct the reaction towards either azidochlorination or diazidization. googleapis.com

Azidochlorination: Using a redox system with FeCl₃ results in the formation of the azidochloride derivative. googleapis.com

Diazidization: By omitting ferric chloride or using Fe(SO₄)₃, the reaction can be shifted to produce the diazide derivative, such as 3,4,6-tri-O-benzyl-1,2-diazido-1,2-dideoxy-D-galactopyranose. google.comgoogleapis.com

Notably, the 3,4,6-tri-O-benzyl-D-galactal reacts significantly faster (approximately 20 times) in these additions compared to its acetylated counterpart, 3,4,6-tri-O-acetyl-D-galactal, highlighting the activating effect of the benzyl (B1604629) protecting groups. google.comgoogleapis.com

Table 2: Comparison of Azido-Functionalization Processes for this compound

| Process | Key Reagents | Product |

|---|---|---|

| Azidochlorination | FeCl₃, NaN₃, FeSO₄, (NH₄)₂S₂O₈ | 3,4,6-tri-O-benzyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride |

| Diazidization | NaN₃, FeSO₄, (NH₄)₂S₂O₈ (FeCl₃ omitted) | 3,4,6-tri-O-benzyl-1,2-diazido-1,2-dideoxy-D-galactopyranose |

The primary product of the azidochlorination of this compound is 3,4,6-tri-O-benzyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride. google.comgoogleapis.com This compound is a valuable glycosyl donor. Glycosyl halides are common precursors for glycosylation reactions, enabling the formation of glycosidic bonds with various acceptors. nih.gov

The 2-azido-2-deoxyglycosyl halide can be used directly or converted into other glycosyl donors (e.g., bromides, trichloroacetimidates) for the synthesis of 2-azido-2-deoxyglycosides. These glycosides are critical for building complex oligosaccharides and glycoconjugates, including antigenic determinants. google.comnih.gov The azido group at the C-2 position not only serves as a masked amino group but also influences the stereochemical outcome of glycosylation reactions, often facilitating the formation of 1,2-trans glycosidic linkages through neighboring group participation if an appropriate protecting group strategy is employed. More recent gold-catalyzed methods have also demonstrated stereoinversion at the anomeric position, allowing for the synthesis of 1,2-cis linkages from these donors. nih.gov

Investigation of Other C-2 Modified Galactals

Beyond the introduction of nitro and azido groups, research into other C-2 modifications of galactals continues to expand the synthetic utility of these scaffolds. The nucleophilic character of the double bond in glycals allows for reactions with a variety of electrophiles, leading to diverse C-2 functionalization. nih.gov

One notable example is the azidophenylselenylation of galactals. This reaction introduces both an azide at C-2 and a phenylseleno group at C-1. acs.org The process involves the addition of an azido radical to the glycal double bond, which accounts for the high regioselectivity for 2-azido products. acs.org The resulting 2-azido-1-phenylseleno derivatives are versatile intermediates. The phenylseleno group can be readily transformed, making these compounds valuable precursors for synthesizing 2-nitrogenated glycosides, which are key components of many human and bacterial oligosaccharides. acs.org

The exploration of structurally modified reagents and catalysts continues to enable novel transformations at the C-2 position, providing access to complex carbohydrate structures that were previously difficult to synthesize. nih.govnih.gov

Glycal-Derived Vinyl Analogues and Their Transformations

The glycal moiety, characterized by the endocyclic double bond between carbons C1 and C2, is essentially a cyclic vinyl ether. This structural feature makes this compound and related glycals highly versatile precursors in synthetic carbohydrate chemistry. The electron-rich nature of this double bond allows for a variety of electrophilic additions and other transformations, enabling the synthesis of a wide range of carbohydrate analogues, including C-glycosides and modified oligosaccharides. Protecting groups on the glycal, such as the O-benzyl groups in this compound, play a significant role in modulating the reactivity and stability of the molecule during these transformations.

Research into the chemical manipulation of the glycal double bond has led to the development of several key synthetic strategies. These methods leverage the unique reactivity of the vinyl ether system to introduce new functional groups or build complex molecular architectures.

Formation of Vinyl Iodides

One direct transformation of the glycal double bond is its conversion into a vinyl iodide. This reaction provides a synthetically useful intermediate that can participate in various subsequent coupling reactions. A straightforward and efficient method for the iodination of unsaturated sugars, including protected glycals, involves the use of an iodine source in the presence of a base. This oxidant-free process allows for the synthesis of 2-iodoglycals with various protecting groups, including ethers, in good to excellent yields. consensus.app These vinyl iodides are valuable precursors for the synthesis of more complex structures, such as C-3 enofuranoses and bicyclic furanoses, through palladium-catalyzed reactions. consensus.app

Table 1: Representative Transformation of a Glycal to a Vinyl Iodide

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Note: This table represents a general transformation applicable to ether-protected glycals like this compound.

Synthesis of C-Glycosides via Palladium-Catalyzed Coupling

A significant application of glycal vinyl analogues is the synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom. These compounds are of great interest as stable mimics of natural O-glycosides, often exhibiting enhanced biological stability. A robust method to achieve this is through the palladium-catalyzed cross-coupling of 1-tributylstannyl glycals with various organic halides. nih.gov

In this approach, a protected galactal is first converted to a 1-tributylstannyl glycal. This stannylated intermediate can then undergo a Stille coupling reaction with benzyl bromides in the presence of a palladium catalyst, such as PdCl₂(dppe), to form the desired benzyl C-glycal. nih.gov This methodology allows for the creation of a direct carbon-carbon bond at the anomeric position, providing access to a novel class of benzyl 2-deoxy-C-glycosides. nih.gov

Table 2: Synthesis of a Benzyl C-Glycal via Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Yield | Reference |

|---|

Note: This table outlines a general procedure applicable to the synthesis of C-glycosides from glycal derivatives.

Vinyl Epoxides in Oligosaccharide Assembly

Another powerful transformation of the glycal double bond is its epoxidation to form glycal-derived vinyl epoxides. These intermediates are highly reactive and can be used in a reiterative, one-pot assembly process to synthesize linear 1,4-oligosaccharides. nih.gov This strategy offers a significant advantage over classical, time-consuming methods that require multiple protection and deprotection steps. nih.gov

The process involves the in-situ preparation of the vinyl epoxide, which then participates in a substrate-dependent, uncatalyzed glycosylation process. Microwave activation can be used to promote the reiterative assembly, leading efficiently to 2,3-unsaturated-1,4-oligosaccharides. nih.gov These unsaturated products are key intermediates that can be further functionalized, for example, through dihydroxylation to yield fully oxygenated sugars. nih.gov This approach has been successfully applied to the stereospecific preparation of both β-1,4-d-Gulo and α-1,4-d-Manno oligosaccharides. nih.gov

Table 3: Oligosaccharide Synthesis via Glycal-Derived Vinyl Epoxides

| Initiator | Monomer (formed in situ) | Conditions | Product | Reference |

|---|

Note: This table illustrates a modern, one-pot assembly method for oligosaccharides starting from glycal derivatives.

Stereochemical Control and Selectivity in Reactions of Tri O Benzyl D Galactal

Factors Influencing Anomeric and Diastereomeric Selectivity

The stereoselectivity of reactions involving 3,4,6-Tri-O-benzyl-D-galactal is not coincidental but a direct result of controllable experimental conditions. Key factors such as the design of catalysts and ligands, the choice of solvent, reaction temperature and duration, and substrate-inherent properties all play critical roles in directing the formation of specific stereoisomers. osaka-u.ac.jp

Catalyst Design and Ligand Effects

The choice of catalyst and its associated ligands is a powerful tool for dictating stereochemical outcomes. In palladium-catalyzed reactions, for instance, the electronic properties of achiral phosphine (B1218219) ligands can govern diastereoselectivity. nih.gov Triarylphosphine ligands with electron-donating or neutral substituents tend to favor the formation of one diastereoisomer, while those bearing electron-withdrawing substituents favor the other. nih.gov This stereodivergent behavior allows for the selective synthesis of different stereoisomers simply by modifying the ligand. nih.gov

The principle extends to other catalytic systems where the ligand's steric bulk and electronic nature create a specific chiral environment around the metal center, influencing the trajectory of the incoming nucleophile and thus controlling the stereochemistry of the addition to the glycal double bond.

| Catalyst System | Ligand Type | Observed Effect on Selectivity |

|---|---|---|

| Palladium | Triarylphosphines (Electron-donating substituents) | Favors formation of one major diastereoisomer. nih.gov |

| Palladium | Triarylphosphines (Electron-withdrawing substituents) | Favors formation of the opposite diastereoisomer. nih.gov |

Solvent Effects on Stereocontrol

The solvent medium can significantly influence the transition state energies of competing reaction pathways, thereby altering the stereochemical course of a reaction. In the chemistry of sugar derivatives, solvent choice has been shown to be critical for regioselectivity, which is often linked to stereoselectivity. For example, in the reductive ring-opening of benzylidene acetals on related hexopyranosides, using a DIBAL-H solution in toluene (B28343) versus dichloromethane (B109758) leads to different product ratios. nih.gov Although not a direct reaction of the galactal double bond, this illustrates the profound impact of the solvent. The polarity, coordinating ability, and hydrogen-bonding capacity of a solvent can stabilize or destabilize key intermediates, such as oxocarbenium ions, influencing the facial selectivity of nucleophilic attack and thus the anomeric and diastereomeric outcome.

Temperature and Reaction Time Optimization for Selectivity

Reaction temperature and duration are fundamental parameters for optimizing selectivity. osaka-u.ac.jp Glycosylation reactions, for example, are often run at low temperatures to enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. A general procedure for the synthesis of 2-deoxy galactosides from a related acetylated D-galactal involves stirring the reaction mixture at 60°C for 6 hours, indicating that for certain transformations, elevated temperatures are necessary to drive the reaction to completion. rsc.org The optimal conditions are highly specific to the reaction, depending on the activation energies of the desired and undesired pathways. Careful optimization by screening various temperatures and reaction times is crucial to maximize the yield of the desired stereoisomer while minimizing side reactions.

Substrate-Controlled Stereoselectivity

The inherent structure of the substrate itself often plays a decisive role in directing the stereochemical outcome. In Tri-O-benzyl-D-galactal, the bulky O-benzyl groups at positions C3, C4, and C6 create significant steric hindrance. This steric profile can effectively shield one face of the molecule, directing an incoming reagent or nucleophile to the more accessible opposite face. This phenomenon, known as substrate-controlled stereoselectivity, is a cornerstone of carbohydrate chemistry. For instance, the facial selectivity of epoxidation or aziridination reactions on the glycal double bond is heavily influenced by the steric demands of the C4 substituent, which can guide the reagent to the α- or β-face of the pyranoid ring.

Regioselective Functionalization of this compound

Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple reactive sites. This compound, with its C1-C2 double bond, is primed for various regioselective additions. A key transformation is the addition of functional groups across this double bond. For example, the synthesis of 3,4,6-Tri-O-benzyl-2-nitro-D-galactal represents a highly regioselective functionalization at the C2 position. biosynth.com Similarly, reactions can be designed to form an aziridine (B145994) ring across the double bond, which can then be opened regioselectively. The reaction of a glycal derivative with an aziridinecarboaldehyde, followed by the regioselective ring-opening of the resulting chiral aziridine with a thiol, demonstrates precise control over which carbon atom is attacked. nih.gov Such transformations are fundamental for introducing nitrogen-containing functionalities into the sugar backbone in a controlled manner.

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR)

After a stereoselective reaction, unequivocally determining the product's stereochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: The anomeric configuration (α or β) of glycosides derived from this compound is often determined by the coupling constant (J-value) between the anomeric proton (H-1) and the proton at C2 (H-2). For 2-deoxy-galactosides, a small ³J(H1,H2) value (typically 1-4 Hz) is indicative of an α-anomer, while a larger value would suggest a β-anomer. For example, a reported signal for an anomeric proton at 5.12 ppm with a coupling constant of J = 3.1 Hz is characteristic of such an α-linkage. rsc.org

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) also provides clues about the anomeric configuration. Typically, the C-1 of β-anomers is found further downfield (at a higher ppm value) than that of their α-counterparts, although this can be influenced by other substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique is invaluable for determining through-space proximity between protons. For a pyranose ring in a standard chair conformation, a strong NOE correlation between H-1 and H-2 would provide compelling evidence for a cis relationship, confirming an α-configuration in the galacto-series. Conversely, the absence of this correlation and the presence of correlations between H-1 and other protons on the opposite face of the ring (like H-3 and H-5) would indicate a trans relationship, characteristic of a β-anomer.

| NMR Technique | Parameter | Application in Stereochemical Assignment |

|---|---|---|

| ¹H NMR | Coupling Constant (J-value) | A small ³J(H1,H2) value (~1-4 Hz) typically indicates an α-anomer in 2-deoxy-galactosides. rsc.org |

| ¹³C NMR | Chemical Shift (δ) | The chemical shift of the anomeric carbon (C-1) can help distinguish between α and β anomers. |

| 2D NOESY | NOE Correlation | Detects through-space proximity of protons, confirming relative stereochemistry (e.g., a strong H-1/H-2 correlation suggests an α-anomer). |

Emerging Methodologies and Future Research Directions

Microwave-Assisted Organic Synthesis with Tri-O-benzyl-D-galactal

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity. This technique is gaining popularity as a powerful tool for the rapid and efficient synthesis of a variety of compounds due to the selective absorption of microwave energy by polar molecules. Reactions that take hours or even days using conventional heating can often be completed in minutes.

While specific literature on the direct microwave-assisted synthesis or reactions of this compound is nascent, the general advantages of MAOS are highly applicable. For instance, the glycosylation reactions where this compound acts as a precursor to a glycosyl donor could be significantly accelerated. The rapid heating provided by microwaves can lead to cleaner reactions with fewer side products, which is a significant advantage in complex multi-step syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection (surface heating) | Direct dielectric heating (volumetric) |

| Reaction Time | Hours to days | Seconds to minutes |

| Yield | Variable, often moderate | Generally higher yields |

| Side Reactions | More prevalent due to prolonged heating | Reduced, leading to higher product purity |

| Energy Efficiency | Lower | Higher due to targeted heating |

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and automation. This platform allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced efficiency and reproducibility.

For syntheses involving this compound, flow chemistry provides a versatile platform for multi-step transformations. The ability to integrate sequential reactions without intermediate purification steps can streamline the synthesis of complex oligosaccharides. Furthermore, hazardous or unstable intermediates that might be generated during reactions with this compound can be handled more safely in a closed-loop flow system, as they are generated and consumed in small volumes continuously. This approach is particularly beneficial for scaling up production from laboratory to industrial quantities without significant redevelopment of the synthetic route.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational and theoretical chemistry provide powerful tools for understanding the intricate details of reaction mechanisms at a molecular level. Using methods grounded in quantum mechanics, these studies can model reaction pathways, predict the stability of intermediates and transition states, and elucidate the factors controlling stereoselectivity.

In the context of this compound, theoretical studies are invaluable for investigating the mechanisms of its diverse reactions, such as electrophilic additions to the double bond or glycosylation reactions. For example, Density Functional Theory (DFT) calculations can be employed to:

Analyze the transition state of a glycosylation reaction to predict whether the α- or β-anomer will be preferentially formed.

Model the interaction between a catalyst and the glycal to understand the origin of catalytic activity and selectivity.

Predict the reactivity of different hydroxyl groups in a glycosyl acceptor, aiding in the design of selective protection-deprotection strategies.

These computational insights can guide experimental design, leading to the development of more efficient and selective synthetic methods.

Development of Novel Catalytic Systems for this compound Reactivity